molecular formula C16H11BrFNO3S2 B14875407 4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(methylthio)oxazole

4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(methylthio)oxazole

Cat. No.: B14875407
M. Wt: 428.3 g/mol
InChI Key: GKQPIVBSQZDKRG-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(methylthio)oxazole is a complex organic compound that features a combination of bromine, fluorine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(methylthio)oxazole typically involves multi-step organic reactions. The process begins with the preparation of the core oxazole ring, followed by the introduction of the bromophenyl, fluorophenyl, and methylthio groups. Common reagents used in these reactions include brominating agents, fluorinating agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can help in scaling up the synthesis while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(methylthio)oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(methylthio)oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(methylthio)oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl 4-bromobenzoate
  • 3-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1-propanone

Uniqueness

Compared to similar compounds, 4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(methylthio)oxazole stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in research and industrial applications where specific chemical behaviors are desired.

Properties

Molecular Formula

C16H11BrFNO3S2

Molecular Weight

428.3 g/mol

IUPAC Name

4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-5-methylsulfanyl-1,3-oxazole

InChI

InChI=1S/C16H11BrFNO3S2/c1-23-16-15(24(20,21)13-8-4-11(17)5-9-13)19-14(22-16)10-2-6-12(18)7-3-10/h2-9H,1H3

InChI Key

GKQPIVBSQZDKRG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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